molecular formula C8H6BrNO B073107 1-Bromo-4-isocyanato-2-methylbenzene CAS No. 1591-97-5

1-Bromo-4-isocyanato-2-methylbenzene

Cat. No. B073107
CAS RN: 1591-97-5
M. Wt: 212.04 g/mol
InChI Key: AYFMPMKATOGAGY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated benzene derivatives typically involves halogenation reactions where bromine atoms are introduced into the benzene ring. For example, 1-Bromo-2,4-dinitrobenzene can be synthesized from bromobenzene through nitration in water, achieving high yields and purity, which suggests a possible pathway for synthesizing compounds like 1-Bromo-4-isocyanato-2-methylbenzene through similar nitration and subsequent modification steps (Xuan et al., 2010).

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives, including their crystal structure and conformation, provides insights into their reactivity and properties. Studies on compounds like 1-bromo-4-methylselenobenzene have shown that these molecules can be essentially planar, with minimal rotation out of the benzene ring plane, hinting at the potential structural characteristics of 1-Bromo-4-isocyanato-2-methylbenzene (Sørensen & Stuhr-Hansen, 2009).

Chemical Reactions and Properties

Brominated aromatic compounds participate in various chemical reactions, including coupling reactions and nucleophilic substitutions. For instance, CuI-catalyzed domino processes can transform 1-bromo-2-iodobenzenes and beta-keto esters into 2,3-disubstituted benzofurans, showcasing the reactivity of brominated intermediates in synthesizing complex aromatic structures (Lu et al., 2007).

Physical Properties Analysis

The physical properties of brominated benzene derivatives, such as melting points and crystal structures, vary significantly based on molecular symmetry and intermolecular interactions. For example, differences in the melting points of dibromobenzene isomers are attributed to their molecular symmetry and the presence of halogen bonds, which could similarly affect the physical properties of 1-Bromo-4-isocyanato-2-methylbenzene (Dziubek & Katrusiak, 2014).

Chemical Properties Analysis

The chemical properties of brominated aromatic compounds are influenced by the presence of bromine, which affects their reactivity towards nucleophilic substitution, electrophilic addition, and coupling reactions. The synthesis and characterization of various bromobenzene derivatives underline the versatile reactivity of these compounds, suggesting that 1-Bromo-4-isocyanato-2-methylbenzene would exhibit similar chemical behaviors (Weller & Hanzlik, 1988).

Scientific Research Applications

Thermochemical Properties and Computational Chemistry

Research on halogen-substituted methylbenzenes, including 1-bromo-4-isocyanato-2-methylbenzene, has explored their thermochemical properties such as vapor pressures, vaporization, fusion, and sublimation enthalpies. These studies are crucial for understanding the compound's stability and reactivity under various conditions. Computational methods, including quantum-chemical calculations, have been employed to predict gas-phase enthalpies of formation and to develop group-additivity procedures for estimating these thermochemical properties. This research provides foundational knowledge for further applications of 1-bromo-4-isocyanato-2-methylbenzene in synthesis and material science (Verevkin et al., 2015).

Organic Synthesis and Medicinal Chemistry

The synthesis of derivatives of bromo-substituted methylbenzenes, including 1-bromo-4-isocyanato-2-methylbenzene, plays a significant role in the development of medicinal agents, organic dyes, and organic electroluminescent materials. Such compounds are often used as intermediates in the synthesis of more complex molecules. The high yields and purity achieved in these syntheses, coupled with detailed structural characterization, underscore the importance of these compounds in organic chemistry and pharmaceutical development (Jiaming Xuan et al., 2010).

Crystallography and Material Science

Crystallographic studies of bromo-substituted methylbenzenes, including analogs of 1-bromo-4-isocyanato-2-methylbenzene, have provided insights into their molecular geometry and intermolecular interactions. These studies are vital for designing materials with specific properties, such as organic semiconductors, catalysts, or components of electronic devices. Understanding the crystal packing, hydrogen bonding patterns, and other non-covalent interactions enables scientists to tailor materials for specific applications (H. Sørensen & N. Stuhr-Hansen, 2009).

Polymer and Solar Cell Research

The incorporation of bromo-substituted methylbenzenes into polymer matrices has been investigated to enhance the properties of polymer solar cells. Specifically, studies on compounds like 1-bromo-4-isocyanato-2-methylbenzene aim to improve charge transfer and electron transfer processes in polymer solar cells, leading to higher power conversion efficiencies. These improvements are attributed to the formation of charge transfer complexes and the reduction of excitonic recombination, demonstrating the potential of such compounds to enhance the performance of renewable energy technologies (G. Fu et al., 2015).

Safety And Hazards

The safety data sheet for “1-Bromo-4-isocyanato-2-methylbenzene” indicates that it is dangerous . It has hazard statements H302-H312-H315-H319-H332-H334-H335, indicating that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

1-bromo-4-isocyanato-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c1-6-4-7(10-5-11)2-3-8(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFMPMKATOGAGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N=C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30409784
Record name 1-bromo-4-isocyanato-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-isocyanato-2-methylbenzene

CAS RN

1591-97-5
Record name 1-bromo-4-isocyanato-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-3-methylphenyl isocyanate
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